Bienvenue dans la boutique en ligne BenchChem!

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

HCV polymerase inhibition RdRp assay carboxylic acid SAR

Versatile core scaffold with C3 carboxylic acid handle for direct amide coupling, eliminating ester hydrolysis steps. The unsubstituted C2, C6, and C7 positions enable sequential, site-selective Suzuki-Miyaura functionalization for three-vector diversification. This privileged pyrazolo[1,5-a]pyrimidine framework is a validated kinase hinge-binding motif, ideal for IRAK4 inhibitor programs and antiviral research. Minimize building block inventory while maximizing accessible chemical space with this strategically designed intermediate.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 1224944-46-0
Cat. No. B1437705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1224944-46-0
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)O)NC1=O
InChIInChI=1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13)
InChIKeyBUPOQCSUQCCPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1224944-46-0, C₇H₅N₃O₃, MW 179.13) is a fused pyrazolo[1,5-a]pyrimidine heterocycle bearing a carboxylic acid handle at the 3-position and a carbonyl at the 5-position . This scaffold belongs to a privileged class of nitrogen-containing heterocycles extensively exploited in medicinal chemistry for kinase inhibitor development [1]. The compound serves as a versatile synthetic intermediate rather than a terminal bioactive molecule, with documented application in the synthesis of IRAK4 inhibitors [2] and established SAR precedent demonstrating that carboxylic acid functionalization on the pyrazolo[1,5-a]pyrimidine core correlates with enhanced target potency [3].

Why 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Generic substitution of 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid with other pyrazolo[1,5-a]pyrimidine analogs is precluded by three structural features that critically govern downstream synthetic utility and biological outcome. First, the carboxylic acid at C3 is non-negotiable: SAR studies on pyrazolo[1,5-a]pyrimidine-based inhibitors demonstrate that carboxylic acid derivatives confer improved target potency relative to ester or non-acidic analogs, with a stringent structure-activity relationship observed across multiple chemotypes [1]. Second, the 5-oxo group establishes the specific dihydropyrimidinone tautomeric state that enables regioselective functionalization at the C6 and C7 positions [2]. Third, the absence of additional substituents at C2, C6, and C7 defines this compound as a minimally functionalized core scaffold—a strategic advantage for divergent library synthesis where premature substitution patterns would constrain accessible chemical space [3].

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Carboxylic Acid vs. Ester Analogs: Documented Potency Enhancement in HCV Polymerase Inhibition

SAR analysis of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors revealed that carboxylic acid derivatives exhibit improved activities compared to non-acidic analogs [1]. While the target compound itself is not a terminal inhibitor, this class-level SAR establishes that the carboxylic acid moiety—which the target compound provides as a native functional handle—confers measurable potency advantage over ester or amide congeners. The SAR trends demonstrate a stringent preference for acidic functionality at the position corresponding to the C3 carboxylic acid [2]. Multiple compounds in the series were optimized to low nanomolar potencies (IC₅₀ < 100 nM) in biochemical RdRp assays, with the carboxylic acid moiety consistently present in the most active derivatives [3].

HCV polymerase inhibition RdRp assay carboxylic acid SAR

IRAK4 Inhibitor Synthesis: Validated Intermediacy vs. Unproven Analogs

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is specifically documented as a synthetic precursor to amino(pyrazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4 [1]. IRAK4 (interleukin-1 receptor-associated kinase 4) is a clinically validated target in inflammatory and autoimmune diseases [2]. This documented synthetic trajectory distinguishes the target compound from closely related analogs such as ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5), which requires an additional hydrolysis step to access the carboxylic acid required for carboxamide formation. The native carboxylic acid functionality enables direct amide coupling without protecting group manipulation, reducing synthetic step count by at least one transformation compared to ester analogs .

IRAK4 inhibition kinase inhibitor synthesis pyrazolopyrimidine carboxamide

Commercial Availability and Purity Metrics vs. Functionalized Derivatives

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is available from multiple established chemical suppliers with standardized purity specifications of 98% . In contrast, more highly functionalized pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (e.g., 6-phenyl or 7-substituted analogs) exhibit fragmented commercial availability, limited batch consistency data, and price premiums ranging from 3× to 10× that of the core carboxylic acid scaffold [1]. The target compound benefits from economies of scale in production due to its status as a minimally functionalized core intermediate, whereas substituted analogs require custom synthesis and incur extended lead times. The compound's computed physicochemical properties—pKa 3.02 ± 0.20, density 1.78 ± 0.1 g/cm³, boiling point 339.8 ± 42.0 °C—are well-characterized and predictable, facilitating formulation and handling protocols [2].

chemical procurement building block purity vendor comparison

Regioselective Functionalization Potential: C6 vs. C7 vs. Alternative Scaffolds

The 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine scaffold exhibits predictable regioselectivity in cross-coupling reactions that alternative heterocyclic cores do not replicate. Systematic studies on 3,6-substituted pyrazolo[1,5-a]pyrimidines demonstrate that Suzuki-Miyaura coupling using Buchwald ligands enables C-C bond formation at the sterically hindered C6 position of 5,7-dimethyl-substituted analogs with reproducible selectivity [1]. Furthermore, sequential site-selective cross-coupling of ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate proceeds with excellent regiocontrol favoring C6 over other positions [2]. The target compound's unsubstituted C6 and C7 positions preserve this regioselective diversification potential, whereas pre-functionalized analogs impose predetermined substitution patterns that restrict accessible derivatives [3]. The carboxylic acid at C3 additionally serves as an orthogonal handle for amidation chemistry orthogonal to cross-coupling at C6/C7.

Suzuki-Miyaura coupling regioselective synthesis C-C bond formation

Optimal Application Scenarios for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Research and Development


Kinase Inhibitor Lead Optimization: IRAK4 and Beyond

This compound is optimally deployed as a core scaffold for IRAK4 inhibitor development, with documented synthetic precedent for conversion to amino(pyrazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamides [1]. The native C3 carboxylic acid enables direct amide coupling with amine-containing fragments, bypassing the ester hydrolysis step required for ethyl ester analogs. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase hinge-binding motif, and the 5-oxo-4,5-dihydro tautomeric state presents a hydrogen-bonding network complementary to kinase ATP-binding pockets [2]. For kinase programs beyond IRAK4, the unsubstituted C2, C6, and C7 positions permit parallel SAR exploration without committing to a single substitution pattern prematurely.

Divergent Library Synthesis via Regioselective Cross-Coupling

The unsubstituted nature of the C2, C6, and C7 positions enables sequential, site-selective functionalization using established Suzuki-Miyaura protocols. C6 arylation proceeds with excellent regiocontrol when using Buchwald ligand systems, while C2 can be functionalized via alternative coupling conditions [1]. The C3 carboxylic acid serves as an orthogonal handle for amidation, enabling a three-vector diversification strategy (C2, C6/C7, C3 amide) from a single procurement lot. This divergent capability reduces the number of building blocks required to populate a screening library, offering procurement efficiency advantages over pre-functionalized scaffolds that constrain synthetic degrees of freedom [2].

Antiviral Drug Discovery: HCV Polymerase and Related Targets

The pyrazolo[1,5-a]pyrimidine scaffold bearing carboxylic acid functionality has demonstrated low nanomolar potency against HCV NS5B polymerase in biochemical RdRp assays [1]. SAR studies establish that carboxylic acid derivatives confer improved target engagement compared to ester or non-acidic analogs [2]. While the target compound is an intermediate rather than a terminal inhibitor, it provides the exact core topology and acid functionality required to access this validated chemotype. For antiviral programs targeting viral polymerases or related nucleotide-binding enzymes, this building block offers a direct entry point to a structurally validated inhibitor series [3].

AMPK Modulator and Metabolic Disease Target Development

Scalable synthetic methods have been developed for 3,6-substituted pyrazolo[1,5-a]pyrimidines as the basis for rational design of selective AMP-activated protein kinase (AMPK) inhibitors [1]. The target compound's core structure—5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid—provides the foundational scaffold upon which these AMPK-targeting derivatives are constructed. For programs investigating metabolic disorders, cancer metabolism, or energy-sensing pathway modulation, this building block enables access to a chemotype with established synthetic tractability and demonstrated kinase selectivity potential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.